N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide
Brand Name: Vulcanchem
CAS No.: 921575-74-8
VCID: VC11968042
InChI: InChI=1S/C21H20ClN3O2/c22-16-7-9-17(10-8-16)23-20(26)14-27-18-5-3-4-15-6-11-19(24-21(15)18)25-12-1-2-13-25/h3-11H,1-2,12-14H2,(H,23,26)
SMILES: C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2
Molecular Formula: C21H20ClN3O2
Molecular Weight: 381.9 g/mol

N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide

CAS No.: 921575-74-8

Cat. No.: VC11968042

Molecular Formula: C21H20ClN3O2

Molecular Weight: 381.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide - 921575-74-8

Specification

CAS No. 921575-74-8
Molecular Formula C21H20ClN3O2
Molecular Weight 381.9 g/mol
IUPAC Name N-(4-chlorophenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide
Standard InChI InChI=1S/C21H20ClN3O2/c22-16-7-9-17(10-8-16)23-20(26)14-27-18-5-3-4-15-6-11-19(24-21(15)18)25-12-1-2-13-25/h3-11H,1-2,12-14H2,(H,23,26)
Standard InChI Key QVHRKRKXIYERQS-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2
Canonical SMILES C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2

Introduction

Chemical Identity and Structural Characteristics

N-(4-Chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide is a synthetic organic compound with a molecular formula of C21H20ClN3O2 and a molecular weight of 381.9 g/mol. Its structure integrates three key components:

  • A quinoline backbone substituted at the 2-position with a pyrrolidin-1-yl group.

  • An acetamide linker at the 8-position of the quinoline ring.

  • A 4-chlorophenyl group attached to the acetamide nitrogen.

The quinoline nucleus is known for its planar aromatic system, which facilitates interactions with biological targets such as DNA topoisomerases and microbial enzymes . The pyrrolidine ring, a five-membered saturated heterocycle, introduces conformational flexibility and enhances solubility, while the 4-chlorophenyl group may contribute to hydrophobic interactions in target binding pockets.

Table 1: Physicochemical Properties of N-(4-Chlorophenyl)-2-{[2-(Pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide

PropertyValueSource
CAS Number921575-74-8
Molecular FormulaC21H20ClN3O2
Molecular Weight381.9 g/mol
IUPAC NameN-(4-chlorophenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide
Key Functional GroupsQuinoline, pyrrolidine, acetamide, chlorophenyl

Comparative Analysis with Structural Analogs

To contextualize the potential of N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide, Table 2 compares its features with two related compounds:

Table 2: Structural and Functional Comparison of Quinoline-Pyrrolidine Hybrids

CompoundMolecular FormulaKey ActivitiesReference
N-(4-Chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamideC21H20ClN3O2Hypothesized antimicrobial, anticancer
4-(3-Phenylpyrrolidin-1-yl)-2-methylquinolineC20H19N3Antimalarial, anti-tubercular
6-[(4-Methoxyphenyl)methoxy]-2-methyl-4-(3-phenylpyrrolidin-1-yl)quinolineC28H27N3O2VEGF inhibition, anti-angiogenic

This comparison underscores the role of substituents in modulating biological activity. The chloro group in N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide may enhance lipophilicity compared to methoxy or methyl analogs, potentially improving blood-brain barrier penetration .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes to improve yield and purity, particularly for the acetamide coupling step.

  • In Vitro Screening: Evaluate antimicrobial potency against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) and anticancer activity in NCI-60 cell lines.

  • ADMET Profiling: Assess pharmacokinetic properties, including solubility, metabolic stability, and cytochrome P450 interactions.

  • Target Identification: Use computational docking studies to predict binding sites on microbial topoisomerases or human kinases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator